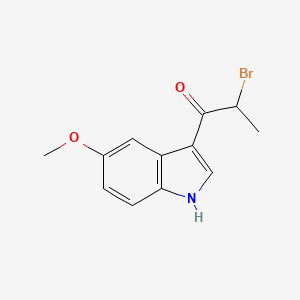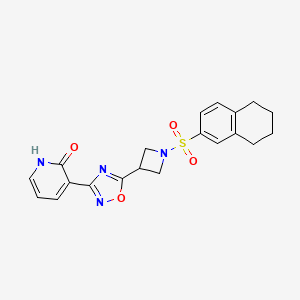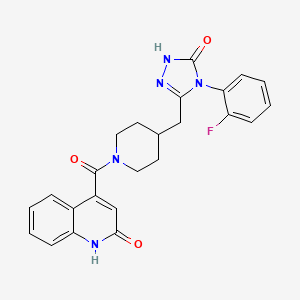
N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Chloro-2-methylphenyl)acetamide” is a compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . This compound is related to your compound of interest, but it lacks the quinazolin-4-amine group.
Synthesis Analysis
While specific synthesis information for your compound was not found, a related compound, “N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide”, has been synthesized . The synthesis involved different electron-withdrawing and -donating substituents on the benzamide ring .
Physical And Chemical Properties Analysis
“N-(3-Chloro-2-methylphenyl)acetamide” has a molecular weight of 183.63 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been proposed that it exerts its antiviral activity by interfering with the viral replication cycle.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation and pain. Additionally, it has been reported to have a low toxicity profile, making it a potentially safe drug for human use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is its potent cytotoxic activity against cancer cells, making it a valuable tool for cancer research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug. Additionally, its low solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in drug development. Another direction is to explore its potential use in combination with other drugs to improve its efficacy and reduce side effects. Moreover, it may be valuable to investigate its activity against other types of cancer and viruses. Lastly, the development of analogs with improved solubility and potency may also be a promising direction for future research.
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in medicinal chemistry. Its potent cytotoxic activity against cancer cells, antiviral activity, and anti-inflammatory properties make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in drug development.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves the reaction between 3-chloro-2-methylaniline and 6,7-dimethoxy-4-quinazolinamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in high yield and can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has shown promising results in various scientific research studies. It has been reported to exhibit potent cytotoxic activity against cancer cell lines, including breast, lung, and colon cancer. It has also shown antiviral activity against herpes simplex virus type 1 and type 2. Moreover, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-12(18)5-4-6-13(10)21-17-11-7-15(22-2)16(23-3)8-14(11)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIWUZBOLSDWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2853588.png)



![(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853593.png)


![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)
![N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2853600.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2853601.png)
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)

